molecular formula C26H20N2O2Te2 B1255704 Ebselen ditelluride CAS No. 129083-40-5

Ebselen ditelluride

Cat. No.: B1255704
CAS No.: 129083-40-5
M. Wt: 647.6 g/mol
InChI Key: UOEWIEZNPOUIDK-UHFFFAOYSA-N
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Description

Ebselen ditelluride is an organoselenium compound known for its antioxidant, anti-inflammatory, and cytoprotective properties. It is structurally related to ebselen, a well-known compound that mimics the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage .

Preparation Methods

The synthesis of ebselen ditelluride involves several steps. One common method starts with the ortho-lithiation of N-phenylbenzamide using n-butyllithium, followed by the insertion of elemental selenium into the carbon-lithium bond. The resulting lithium selenide is then cyclized using copper(II) bromide to form ebselen

Chemical Reactions Analysis

Ebselen ditelluride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with reactive oxygen species to form selenenic acid, which is then reduced back to the active selenol form by glutathione . Common reagents used in these reactions include hydrogen peroxide, thiols, and other oxidizing or reducing agents. The major products formed from these reactions are typically selenenic acids, selenenyl sulfides, and other selenium-containing intermediates .

Properties

CAS No.

129083-40-5

Molecular Formula

C26H20N2O2Te2

Molecular Weight

647.6 g/mol

IUPAC Name

N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]ditellanyl]benzamide

InChI

InChI=1S/C26H20N2O2Te2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)

InChI Key

UOEWIEZNPOUIDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C(=O)NC4=CC=CC=C4

Synonyms

ebselen ditelluride
EbTe(2)

Origin of Product

United States

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